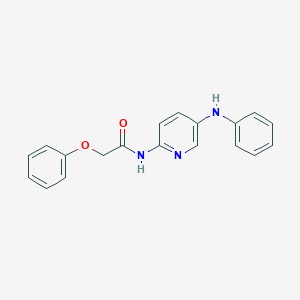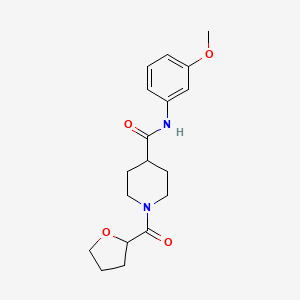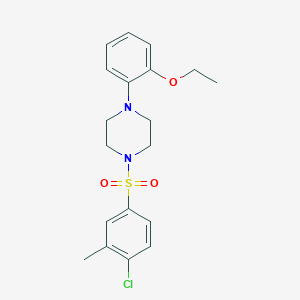
N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide, also known as ANIPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ANIPA belongs to the class of pyridine derivatives and has a molecular formula of C20H17N2O2.
Mecanismo De Acción
N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide also inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. Additionally, N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide has been found to modulate the activity of various neurotransmitters in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects
N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide is also relatively inexpensive compared to other compounds with similar therapeutic properties. However, N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experimental protocols. Additionally, N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide has not been extensively studied in human clinical trials, which may limit its potential therapeutic applications.
Direcciones Futuras
N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide has several potential future directions for scientific research. One area of research is the development of N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide analogs with improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the investigation of N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide's potential use in treating other neurological disorders such as multiple sclerosis and epilepsy. Additionally, N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide may have applications in the development of novel anti-inflammatory and anti-cancer drugs. Further research is needed to fully understand the potential therapeutic applications of N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide.
Conclusion
N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide is a promising chemical compound that has shown potential therapeutic applications in various scientific research fields. Its potent anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive compound for further investigation. While N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide has some limitations for lab experiments, its stable nature and low cost make it an excellent candidate for further research and development. With further research, N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide may prove to be a valuable compound for the development of novel therapeutics.
Métodos De Síntesis
The synthesis of N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide involves the reaction of 2-bromo-5-nitropyridine with aniline in the presence of a palladium catalyst to form 5-anilinopyridin-2-yl nitrobenzene. This intermediate is then reduced to 5-anilinopyridin-2-yl-amine, which is further reacted with phenoxyacetic acid to form N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide.
Aplicaciones Científicas De Investigación
N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and toxicology. N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide has been found to have potent anti-inflammatory, anti-cancer, anti-oxidant, and anti-bacterial properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(5-anilinopyridin-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(14-24-17-9-5-2-6-10-17)22-18-12-11-16(13-20-18)21-15-7-3-1-4-8-15/h1-13,21H,14H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTHPQZBLXOGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CN=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile](/img/structure/B6643089.png)
![4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide](/img/structure/B6643106.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B6643107.png)
![2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B6643112.png)
![5-methyl-N-[4-[(5-methylfuran-2-carbonyl)amino]phenyl]furan-2-carboxamide](/img/structure/B6643120.png)
![N-[6-(cyclopentylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B6643123.png)


![1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one](/img/structure/B6643152.png)
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B6643153.png)


![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B6643175.png)
